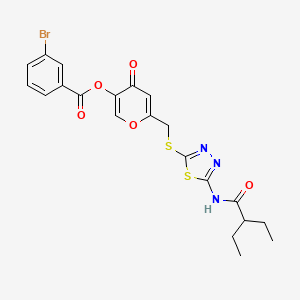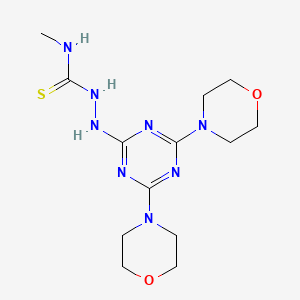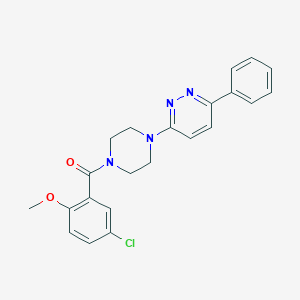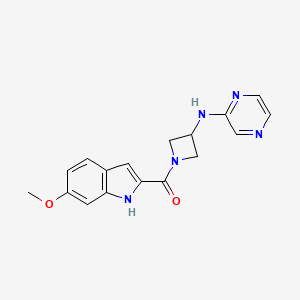
2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of indane-1,3-dione, which is a unique group of compounds that have attracted the attention of organic chemists and biologists due to their characteristic features . Indane-1,3-dione and its derivatives, including the compound , are associated with diverse pharmacological activities such as anticoagulant, analgesic, anti-inflammatory, anticancer, antibacterial, antifungal, and psychopharmacological activities .
Synthesis Analysis
The compound can be synthesized from pyrimidine derivatives of indane dione . The structures of new compounds are confirmed by Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1H NMR) and Mass spectral data .Molecular Structure Analysis
The molecular structure of this compound includes an indane-1,3-dione core, which is a 1,3-dicarbonyl compound that offers a wide scope of studies in theoretical organic chemistry, particularly on the basis of tautomerism and dual reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
Novel Synthesis Approaches : Early research described the synthesis of related compounds, emphasizing methodologies for nitration of cyclic β-diketones, including indane-1,3-dione. These studies lay foundational knowledge for the chemical manipulation and synthesis of complex diones, showcasing the versatility of indane-1,3-dione derivatives in chemical synthesis (Э. Гудриниеце & Г. Ванаг, 1964).
Chemical Properties and Reactivity : Further investigations into the reactivity and chemical properties of indane-1,3-dione derivatives have been conducted. For example, studies on the synthesis and anti-inflammatory activity of indanediones substituted on the benzene ring or heterocycle demonstrate the compound's potential in medicinal chemistry (D. Leblois et al., 1987).
Potential Applications
Material Science : Research into the thermochemistry and conformational polymorphism of hexamorphic crystal systems related to the nitrophenylamino-thiophene derivatives showcases the significance of molecular conformation in the color and thermodynamic properties of crystals. This has implications for materials science, particularly in the design of materials with specific optical or thermal properties (Lian Yu et al., 2000).
Organic Synthesis and Catalysis : Studies on the synthesis of N-confused porphyrin derivatives by reacting with the 3-C position of N-confused porphyrin highlight the compound's role in catalyzing the formation of complex organic structures, indicating its potential in organic synthesis and catalysis (Xiaofang Li et al., 2011).
Biological and Pharmaceutical Research : The exploration of substituted thiophenyl derivatives of indane-1,3-dione for their biological activities, including anticoagulant and anti-inflammatory effects, points towards the compound's applicability in the development of new pharmaceutical agents (D. Giles et al., 2007).
Propriétés
IUPAC Name |
3-hydroxy-2-[(E)-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O4S/c23-17-13-6-1-2-7-14(13)18(24)15(17)9-20-19-21-16(10-27-19)11-4-3-5-12(8-11)22(25)26/h1-10,23H/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQDQBVLTPOUJH-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

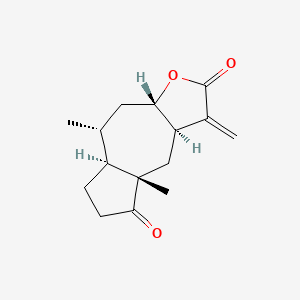
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)


![2-amino-4-(3-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2641080.png)
